molecular formula C28H20N4O3 B11089779 N-(4-methyl-2-nitrophenyl)-2,3-diphenylquinoxaline-6-carboxamide

N-(4-methyl-2-nitrophenyl)-2,3-diphenylquinoxaline-6-carboxamide

Cat. No.: B11089779
M. Wt: 460.5 g/mol
InChI Key: RVMLAYBUDJMBMD-UHFFFAOYSA-N
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Description

N-(4-methyl-2-nitrophenyl)-2,3-diphenylquinoxaline-6-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoxaline core substituted with phenyl groups and a carboxamide moiety. The presence of nitro and methyl groups on the phenyl ring further adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-nitrophenyl)-2,3-diphenylquinoxaline-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be achieved through the condensation of o-phenylenediamine with benzil. The resulting quinoxaline is then subjected to further functionalization to introduce the phenyl groups and the carboxamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2-nitrophenyl)-2,3-diphenylquinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

N-(4-methyl-2-nitrophenyl)-2,3-diphenylquinoxaline-6-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-nitrophenyl)-2,3-diphenylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4’-Methyl-2’-nitroacetanilide: Similar in structure but lacks the quinoxaline core.

    N-(4-methyl-2-nitrophenyl)-N’-phenylurea: Shares the nitro and methyl groups but has a different core structure.

Uniqueness

N-(4-methyl-2-nitrophenyl)-2,3-diphenylquinoxaline-6-carboxamide is unique due to its quinoxaline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C28H20N4O3

Molecular Weight

460.5 g/mol

IUPAC Name

N-(4-methyl-2-nitrophenyl)-2,3-diphenylquinoxaline-6-carboxamide

InChI

InChI=1S/C28H20N4O3/c1-18-12-14-23(25(16-18)32(34)35)31-28(33)21-13-15-22-24(17-21)30-27(20-10-6-3-7-11-20)26(29-22)19-8-4-2-5-9-19/h2-17H,1H3,(H,31,33)

InChI Key

RVMLAYBUDJMBMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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